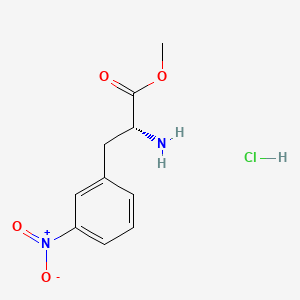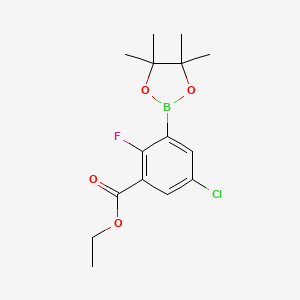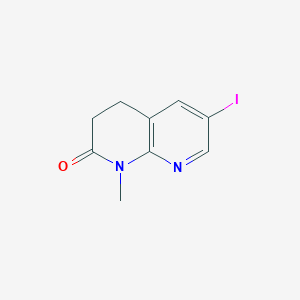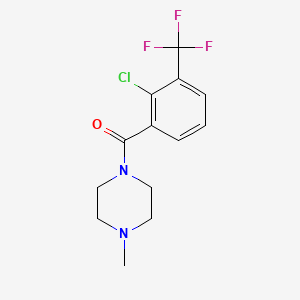
methyl (2R)-2-amino-3-(3-nitrophenyl)propanoate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry and a potential candidate for pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE typically involves the reaction of ®-2-amino-3-(3-nitrophenyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrochloric acid, sodium hydroxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: ®-2-amino-3-(3-aminophenyl)propanoate.
Reduction: ®-2-amino-3-(3-nitrophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-AMINO-3-(3-NITROPHENYL)PROPANOIC ACID: Similar structure but lacks the ester group.
®-METHYL 2-AMINO-3-(4-NITROPHENYL)PROPANOATE HYDROCHLORIDE: Similar structure with a different position of the nitro group.
®-METHYL 2-AMINO-3-(3-CHLOROPHENYL)PROPANOATE HYDROCHLORIDE: Similar structure with a chloro group instead of a nitro group.
Uniqueness
®-METHYL 2-AMINO-3-(3-NITROPHENYL)PROPANOATE HYDROCHLORIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and ester groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H13ClN2O4 |
|---|---|
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(3-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
HQZBPSISFPOYIS-SBSPUUFOSA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
SMILES canonique |
COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl](/img/structure/B14027726.png)




![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)

